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Compound of Interest

Compound Name: TUG 891

Cat. No.: B607721 Get Quote

An In-depth Technical Guide to TUG-891: A Potent and Selective FFA4 Agonist

Introduction
TUG-891, with the IUPAC name 3-[4-[[5-fluoro-2-(4-

methylphenyl)phenyl]methoxy]phenyl]propanoic acid, is a potent and selective synthetic

agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2][3][4] As one of

the first selective agonists developed for this receptor, TUG-891 has become an invaluable

pharmacological tool for investigating the physiological and pathophysiological roles of FFA4.

[1][2] This receptor is activated by long-chain fatty acids (LCFAs) and is implicated in a variety

of processes, including glucose homeostasis, inflammation, and metabolism.[1][2] This guide

provides a comprehensive overview of the chemical structure, properties, mechanism of action,

and experimental characterization of TUG-891 for researchers and drug development

professionals.

Chemical Structure and Physicochemical Properties
TUG-891 is a small molecule with a well-defined chemical structure. Its key identifiers and

physicochemical properties are summarized below.
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Identifier Value

IUPAC Name

3-[4-[[5-fluoro-2-(4-

methylphenyl)phenyl]methoxy]phenyl]propanoic

acid[1]

Formal Name
4-[(4-fluoro-4'-methyl[1,1'-biphenyl]-2-

yl)methoxy]-benzenepropanoic acid[5][6]

CAS Number 1374516-07-0[1][5][7][8]

Molecular Formula C₂₃H₂₁FO₃[1][5][7]

Molecular Weight 364.416 g·mol⁻¹[1][5][7]

SMILES
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=

CC=C(C=C3)CCC(=O)O[1]

InChI

InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-

12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-

21)6-13-23(25)26/h2-5,7-

12,14H,6,13,15H2,1H3,(H,25,26)[1][5]

InChIKey LPGBXHWIQNZEJB-UHFFFAOYSA-N[1][5]

Physicochemical Properties
Property Value/Description

Purity ≥98%[5]

Formulation A crystalline, white to off-white solid[5][7][8]

Solubility

Soluble in DMSO (≥10 mg/mL), DMF (~1

mg/mL), and Ethanol (~1 mg/mL). Sparingly

soluble in aqueous buffers; a 1:5 solution of

DMSO:PBS (pH 7.2) yields a solubility of

approximately 0.1 mg/mL.[5][6]

Storage
Store as a solid at -20°C for up to 3-4 years. In

solvent, store at -80°C for up to 2 years.[6][7][8]
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Pharmacological Properties
TUG-891 is a highly potent agonist at both human and mouse FFA4 receptors. However, its

selectivity profile differs between species, a critical consideration for in vivo studies.

Receptor/Assay Species
Potency (EC₅₀ /
pEC₅₀)

Selectivity Notes

FFA4 (GPR120) Human
EC₅₀ = 0.0436 µM /

pEC₅₀ = 7.36[5]

Highly selective over

other FFARs.

FFA4 (GPR120) Mouse
EC₅₀ = 0.0169 µM /

pEC₅₀ = 7.77[5]

Limited selectivity

over mouse FFA1.[2]

[3][4]

FFA1 (GPR40) Human
EC₅₀ = 64.5 µM /

pEC₅₀ = 4.19[5]

~1500-fold selectivity

for hFFA4 over

hFFA1.

FFA2 (GPR43) Human No activity[5] Inactive.

FFA3 (GPR41) Human No activity[5] Inactive.

Mechanism of Action
TUG-891 acts as an orthosteric agonist at the FFA4 receptor, a G protein-coupled receptor

(GPCR).[2] Its binding initiates a cascade of intracellular signaling events that are comparable

to those triggered by the endogenous ligand, α-linolenic acid (aLA).[2][3][7]

Downstream Signaling Pathways
Activation of FFA4 by TUG-891 primarily involves coupling to Gαq/11 proteins.[2] This leads to

the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers

the release of calcium (Ca²⁺) from intracellular stores, leading to a measurable increase in

cytosolic Ca²⁺ concentration.[2][3][4]

Furthermore, TUG-891-mediated FFA4 activation stimulates the recruitment of β-arrestin-1 and

β-arrestin-2.[2][3][4] This is a key event in GPCR signaling that not only mediates receptor
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desensitization but also initiates G protein-independent signaling pathways, including the

activation of extracellular signal-regulated kinase (ERK).[2][3][4]
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TUG-891-mediated FFA4 signaling cascade.

Receptor Regulation
Prolonged exposure to TUG-891 induces rapid phosphorylation and internalization of the FFA4

receptor from the plasma membrane.[2][3][7] These events lead to a desensitization of the

cellular response. However, upon removal of TUG-891, the receptor can rapidly recycle back to

the cell surface, leading to a resensitization of the Ca²⁺ signaling response.[2][3][4]

Pharmacological Effects and Therapeutic Potential
TUG-891 has been instrumental in elucidating the therapeutic potential of FFA4 agonism in

various disease models.

Metabolic Regulation: In enteroendocrine cells, TUG-891 stimulates the secretion of

glucagon-like peptide-1 (GLP-1), an important incretin hormone for glucose homeostasis.[2]

[5] It also enhances glucose uptake in 3T3-L1 adipocytes.[2][9] In animal models, TUG-891

has been shown to reduce food consumption and epididymal fat mass.[5]

Anti-Inflammatory Effects: TUG-891 inhibits the release of pro-inflammatory mediators, such

as TNF-α, from macrophages.[2][5][9] This highlights the role of FFA4 in dampening

inflammatory responses.

Cancer Research: Studies have shown that TUG-891 can inhibit the proliferation and

migration of certain prostate cancer cells.[5]

Liver Disease: In mouse models of nonalcoholic fatty liver disease (NAFLD), treatment with

TUG-891 inhibited the progression of liver steatosis by reducing triglyceride accumulation

and modulating genes involved in lipogenesis and fatty acid oxidation.[10]

Despite its utility, TUG-891 has poor in vivo stability and its limited selectivity over mouse FFA1

can complicate the interpretation of results from rodent studies.[1][2][11] These limitations have

spurred the development of newer FFA4 agonists with improved pharmacokinetic profiles.[1]

Experimental Protocols
The characterization of TUG-891 involves a series of standard in vitro assays to determine its

potency, selectivity, and mechanism of action.
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Key Experimental Methodologies
Calcium Mobilization Assay: This is a primary functional assay for Gαq/11-coupled receptors.

Cells engineered to express the human or mouse FFA4 receptor are loaded with a calcium-

sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon addition of TUG-891, the change in

intracellular calcium concentration is measured using a fluorometric imaging plate reader

(FLIPR) or fluorescence microscopy. A concentration-response curve is generated to

determine the EC₅₀ value.[2]

β-Arrestin Recruitment Assay: This assay measures the interaction between the activated

FFA4 receptor and β-arrestin. A common method is the PathHunter® assay, which utilizes

enzyme fragment complementation. Cells co-express the receptor fused to one enzyme

fragment and β-arrestin fused to the complementing fragment. Agonist-induced recruitment

brings the fragments together, forming an active enzyme that generates a chemiluminescent

signal, which is proportional to the level of recruitment.[2]

ERK Phosphorylation Assay: To assess downstream signaling, the phosphorylation of

ERK1/2 (pERK) is measured. Cells are stimulated with TUG-891 for various time points. Cell

lysates are then analyzed by Western blotting using antibodies specific for phosphorylated

ERK and total ERK, or by using quantitative methods like AlphaScreen® or HTRF® assays.

[2]

Receptor Internalization Assay: Receptor internalization is often visualized using confocal

microscopy. Cells expressing FFA4 tagged with a fluorescent protein (e.g., eYFP) are treated

with TUG-891. The translocation of the fluorescent signal from the cell surface to intracellular

punctate structures over time is monitored.[2]
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Workflow for the pharmacological characterization of TUG-891.

Conclusion
TUG-891 is a well-characterized, potent, and selective agonist of the FFA4 receptor that has

significantly advanced our understanding of this receptor's function. While its limitations in

terms of in vivo stability and species-specific selectivity are noteworthy, it remains a

cornerstone tool for in vitro research into the roles of FFA4 in metabolism and inflammation.

The data and protocols summarized in this guide provide a solid foundation for scientists

utilizing TUG-891 to explore the therapeutic potential of targeting the FFA4 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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